An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-5-methylphenol-d3
An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-5-methylphenol-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of 2-Methoxy-5-methylphenol-d3. Given that specific data for the deuterated compound is sparse, this guide focuses on the well-documented properties of its non-deuterated analogue, 2-Methoxy-5-methylphenol (also known as isocreosol or 5-methylguaiacol), and discusses the role of deuterium (B1214612) labeling in its primary application as an internal standard in pharmacokinetic studies.
Core Chemical Properties
2-Methoxy-5-methylphenol-d3 is the deuterated form of 2-Methoxy-5-methylphenol. The primary difference in their core chemical properties is the molecular weight, which is slightly higher for the deuterated compound due to the replacement of three hydrogen atoms with deuterium. Other physical properties such as melting point, boiling point, and solubility are not expected to differ significantly.
Table 1: General and Physical Properties of 2-Methoxy-5-methylphenol
| Property | Value |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol [1] |
| Appearance | White to off-white crystalline powder or solid[2] |
| Melting Point | 37-39 °C[3] |
| Boiling Point | 115-117 °C at 20 mmHg[3] |
| Solubility | Sparingly soluble in water (5.5 g/L at 25 °C)[2] |
| CAS Number | 1195-09-1[1] |
Table 2: Spectroscopic Data for 2-Methoxy-5-methylphenol
| Spectroscopic Data | Details |
| ¹H NMR | Spectral data available.[2] |
| ¹³C NMR | Spectral data available.[2] |
| Mass Spectrometry | Major peaks at m/z 138 (M⁺) and 123.[1] |
| IR Spectrum | Data available from NIST. |
Synthesis and Deuteration
A detailed experimental protocol for the synthesis of 2-Methoxy-5-methylphenol can be found in The Journal of Organic Chemistry, 41, p. 2545, 1976[2][3].
The deuteration of phenols can be achieved through various methods, including H-D exchange reactions using heavy water (D₂O) under high temperature and pressure, often with a catalyst such as platinum on alumina. A flow synthesis method using a microwave reactor has also been developed for the efficient synthesis of deuterated aromatic compounds[4].
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for key experiments related to the synthesis and biological evaluation of 2-Methoxy-5-methylphenol.
Synthesis of 2-Methoxy-5-methylphenol
While a detailed, step-by-step protocol from a peer-reviewed journal is recommended and can be found in the aforementioned reference[2][3], a general synthesis approach is described in a patent. This involves the reaction of p-methoxytoluene in the presence of an oxidizing agent.
DPPH Radical Scavenging Assay
This assay is commonly used to determine the antioxidant activity of phenolic compounds.
Methodology:
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Prepare a stock solution of the test compound (2-Methoxy-5-methylphenol) in a suitable solvent (e.g., methanol).
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Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
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In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.
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Ascorbic acid is typically used as a positive control.
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The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Methodology:
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Seed cells in a 96-well plate and incubate for 24 hours.
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Treat the cells with various concentrations of 2-Methoxy-5-methylphenol and incubate for a specified period (e.g., 24, 48 hours).
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Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
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Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
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Measure the absorbance at a wavelength of 570 nm.
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Cell viability is expressed as a percentage of the untreated control cells.
Northern Blot Analysis for COX-2 Expression
Northern blotting is used to detect and quantify specific RNA molecules, in this case, to assess the effect of 2-Methoxy-5-methylphenol on COX-2 gene expression.
Methodology:
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Treat cells (e.g., macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of 2-Methoxy-5-methylphenol.
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Isolate total RNA from the cells.
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Separate the RNA samples by denaturing agarose (B213101) gel electrophoresis.
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Transfer the separated RNA to a nylon membrane.
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Hybridize the membrane with a labeled probe specific for COX-2 mRNA.
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Detect the signal from the probe to visualize and quantify the levels of COX-2 mRNA. A housekeeping gene (e.g., GAPDH) is used as a loading control.
Biological Activity and Signaling Pathways
2-Methoxy-5-methylphenol exhibits a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. Its anti-inflammatory effects are, at least in part, attributed to its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.
COX-2 Signaling Pathway in Inflammation
COX-2 is an inducible enzyme that plays a key role in the inflammatory response. Upon stimulation by pro-inflammatory signals such as cytokines or lipopolysaccharide (LPS), the expression of COX-2 is upregulated. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), which is further converted to various prostaglandins, including prostaglandin E2 (PGE2), by specific synthases. PGE2 is a potent inflammatory mediator that contributes to pain, fever, and swelling. By inhibiting COX-2, 2-Methoxy-5-methylphenol can reduce the production of PGE2 and thereby exert its anti-inflammatory effects.
Application of 2-Methoxy-5-methylphenol-d3 in Pharmacokinetic Studies
Deuterium-labeled compounds like 2-Methoxy-5-methylphenol-d3 are invaluable tools in pharmacokinetic (PK) studies. They are predominantly used as internal standards in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS).
The key advantage of using a deuterated internal standard is that it has nearly identical chemical and physical properties to the analyte of interest. This means it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation. However, due to its higher mass, it can be distinguished from the non-labeled drug by the mass spectrometer. This allows for accurate quantification of the drug in biological matrices like plasma or urine, as any variability in the analytical process will affect both the analyte and the internal standard equally.
Experimental Workflow for a Pharmacokinetic Study
Safety Information
2-Methoxy-5-methylphenol is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.
Table 3: GHS Hazard Information for 2-Methoxy-5-methylphenol
| Hazard Class | Category |
| Acute toxicity, Oral | 4 |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2A |
| Specific target organ toxicity — single exposure | 3 (Respiratory tract irritation) |
Conclusion
2-Methoxy-5-methylphenol-d3, as a deuterated analog of 2-Methoxy-5-methylphenol, is a crucial tool for researchers, particularly in the field of drug development and pharmacokinetics. While its own chemical and biological properties are largely inferred from its non-deuterated counterpart, its application as an internal standard is vital for the accurate quantification of 2-Methoxy-5-methylphenol in biological systems. This guide provides a foundational understanding of the properties, synthesis, and applications of this compound, serving as a valuable resource for scientists in the field.
